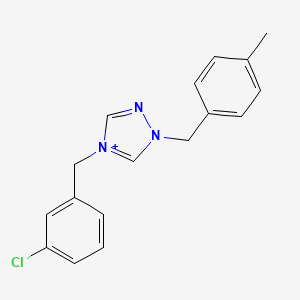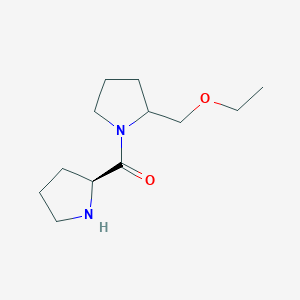![molecular formula C18H19N5O2 B13366876 N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a hydroxyphenyl group, a dimethylbenzamide core, and a tetraazolyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the direct condensation of benzoic acids and amines.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction with a suitable phenolic compound.
Incorporation of the Tetraazolyl Moiety: The tetraazolyl group can be introduced via a cyclization reaction involving an appropriate precursor, such as an azide or nitrile compound.
Industrial Production Methods
Industrial production of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide group to an amine.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the hydroxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]benzamide: A simpler analog lacking the dimethyl and tetraazolyl groups.
N-(4-hydroxyphenethyl)benzamide: Another analog with a similar structure but different substituents.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetraazol-1-yl)benzamide is unique due to the presence of the tetraazolyl moiety, which can enhance its binding affinity and specificity for certain molecular targets. The dimethyl groups also contribute to its distinct chemical and biological properties.
属性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-12-3-8-16(17(13(12)2)23-11-20-21-22-23)18(25)19-10-9-14-4-6-15(24)7-5-14/h3-8,11,24H,9-10H2,1-2H3,(H,19,25) |
InChI 键 |
XOBHCIZCZCSGQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCC2=CC=C(C=C2)O)N3C=NN=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
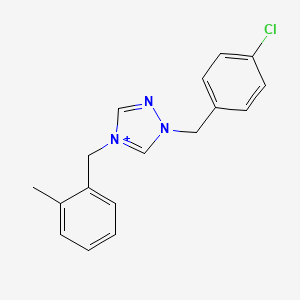
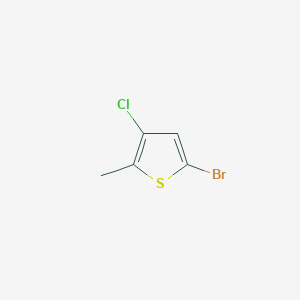
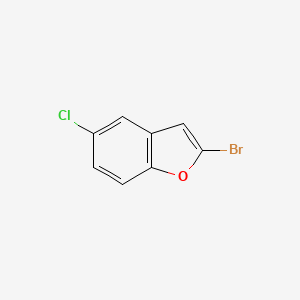

![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)

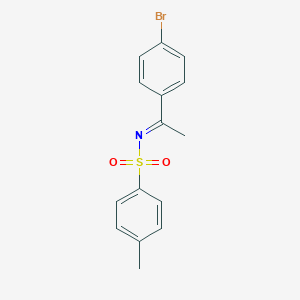
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)

